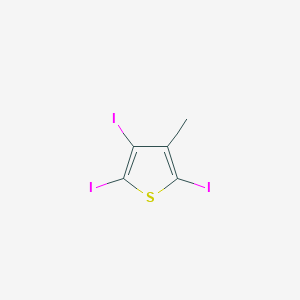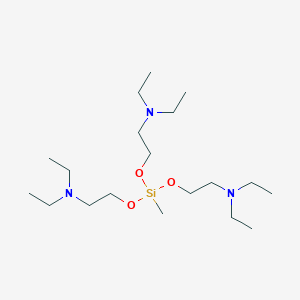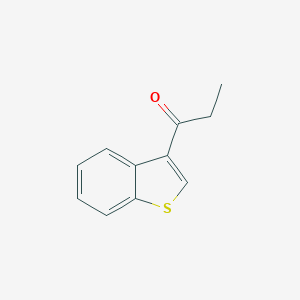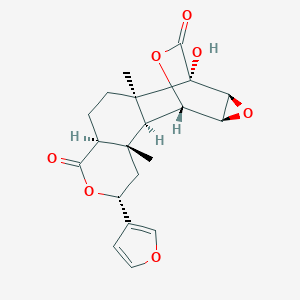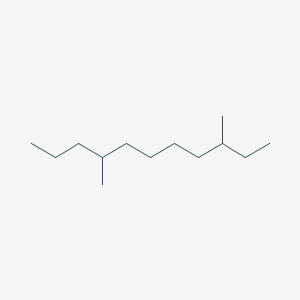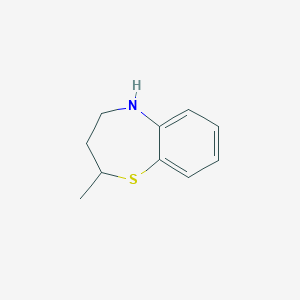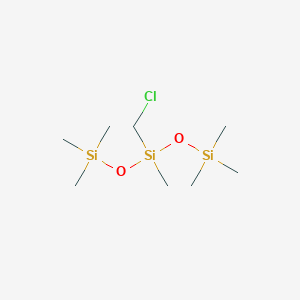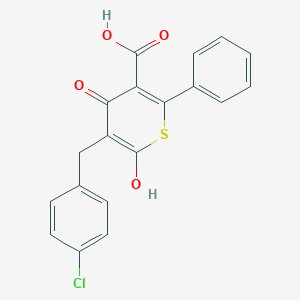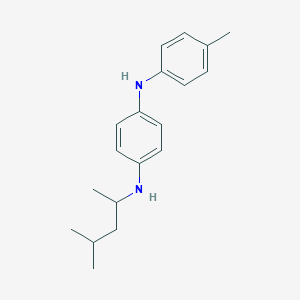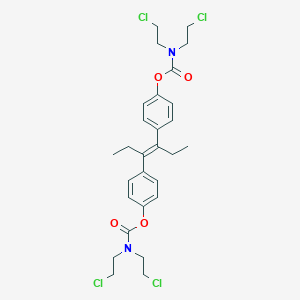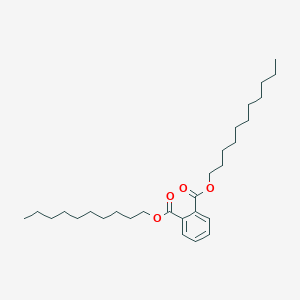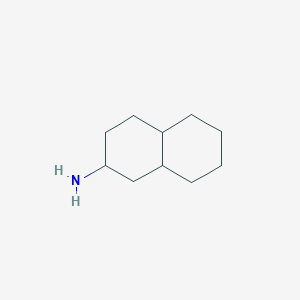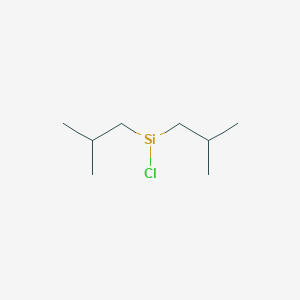
Diisobutylchlorosilane
Übersicht
Beschreibung
Diisobutylchlorosilane is not directly mentioned in the provided papers, but we can infer its relevance from the context of similar compounds discussed. Chlorosilanes, in general, are important reagents in organic synthesis and material science, as they are used in various chemical reactions and have significant applications in industries such as semiconductor manufacturing .
Synthesis Analysis
The synthesis of related chlorosilane compounds involves various methods. For instance, diisobutylalkenylalanes, which may be precursors or related compounds to diisobutylchlorosilane, are prepared by hydro-alumination of alkynes and can react with α-nitroolefins to produce nitroolefins . Another method for synthesizing chlorosilanes is the visible-light photocatalyzed chlorination of hydrosilanes using eosin Y as a photocatalyst and dichloromethane as a chlorinating agent . Although these methods do not directly describe the synthesis of diisobutylchlorosilane, they provide insight into the types of reactions that might be used for its production.
Molecular Structure Analysis
The molecular structure of chlorosilanes can be complex, as seen in the study of (dichloromethyl)-trichlorosilane, which has a C1-symmetry and specific bond lengths and angles . This information is crucial for understanding the reactivity and properties of chlorosilanes, including diisobutylchlorosilane. The structure determines the compound's physical and chemical behavior during reactions.
Chemical Reactions Analysis
Chlorosilanes are involved in a variety of chemical reactions. For example, diisobutylalkenylalanes react with α-nitroolefins to produce E-γ-nitroolefins . Ethynylchlorosilanes, which are structurally related to diisobutylchlorosilane, can add bromine, hydrogen bromide, and thiophenol . These reactions showcase the reactivity of chlorosilane compounds and suggest that diisobutylchlorosilane could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are essential for their practical applications. Dichlorosilane, for instance, has well-documented properties such as critical temperature, vapor pressure, and heat capacity, which are important for its use in the semiconductor industry . While the properties of diisobutylchlorosilane are not explicitly provided, we can assume that it would share some characteristics with dichlorosilane due to the similarity in their chemical structure.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Chemical Science , specifically in the design and synthesis of fluorescent probes .
Summary of the Application
Diisobutylchlorosilane is used in the synthesis of bimane-based fluorescent probes . These probes are designed to have tunable photophysical properties and biological selectivity . They are used as indispensable tools for a broad range of biological applications .
Methods of Application or Experimental Procedures
The probes are developed with varied electronic properties that show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
Results or Outcomes
These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application in Semiconductor Industry
Specific Scientific Field
This application falls under the field of Material Science , specifically in the production of semiconductors .
Summary of the Application
Diisobutylchlorosilane is used in the synthesis of silicon compounds . These compounds are crucial for modern industry, including the semiconductor industry . They are used in the production of photovoltaic cells, microprocessors, memory chips, and many other electronic elements .
Methods of Application or Experimental Procedures
The silicon compounds are synthesized through a direct reaction of silicon with CH3Cl and alcohols . This process is complex and involves a catalytic mechanism .
Results or Outcomes
The silicon compounds produced are widely used in the semiconductor industry . They are used in electronic elements such as diodes, rectifiers, transistors, and integrated circuits . Despite the emergence of new materials like graphene and perovskite, silicon remains the material of choice in electronics and photovoltaics due to practical and economic reasons .
Application in Green Chemistry Revolution
Specific Scientific Field
This application falls under the field of Green Chemistry , specifically in the development of new monomers that could be an alternative to chlorosilanes .
Methods of Application or Experimental Procedures
The complexity of the catalytic mechanism of direct reaction of silicon with CH3Cl and alcohols is presented in an accessible way . In the last part of the work, the directions of the development of direct synthesis technology in line with the principles of green chemistry are indicated .
Results or Outcomes
The development of new monomers that could serve as alternatives to chlorosilanes is a significant step towards the green chemistry revolution . This research could lead to more environmentally friendly methods of producing silicon compounds, which are crucial for modern industry .
Safety And Hazards
Diisobutylchlorosilane has a pungent smell and should be used in a well-ventilated area . It should be kept away from strong oxidants to avoid fire or explosion . Contact with skin, eyes, and respiratory tract should be avoided . If contact occurs, it is advised to rinse with plenty of water immediately and seek medical help . It should be stored in a closed, dry place, away from fire and heat sources .
Eigenschaften
InChI |
InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRHYBYGPMAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutylchlorosilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



